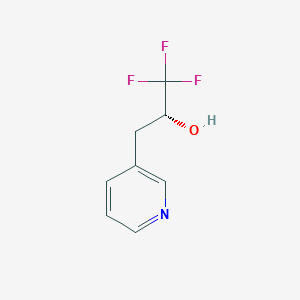![molecular formula C18H24F2N2O2 B13906323 Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[34]octane-2-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom
Métodos De Preparación
The synthesis of tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and difluoro groups. Common reagents used in the synthesis include tert-butyl bromoacetate, benzylamine, and difluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key biochemical processes .
Comparación Con Compuestos Similares
Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the arrangement of its rings and functional groups.
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: This compound lacks the benzyl and difluoro groups, resulting in different chemical properties and reactivity.
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound contains an oxo group, which significantly alters its chemical behavior compared to the difluoro derivative.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24F2N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C18H24F2N2O2/c1-16(2,3)24-15(23)22-11-17(12-22)10-21(13-18(17,19)20)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clave InChI |
OXZUKXPMDVONCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)



![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
